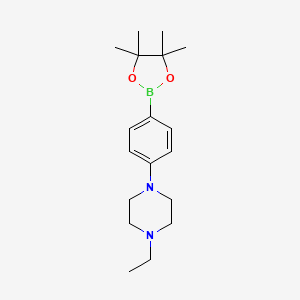
3-Chloro-6-methylpicolinonitrile
Übersicht
Beschreibung
3-Chloro-6-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 . It is also known by other names such as 6-chloro-3-methylpyridin-2-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5ClN2 . For a more detailed structural analysis, it would be beneficial to refer to a dedicated chemical database or resource.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 152.58 . For more detailed physical and chemical properties, it would be best to refer to a dedicated chemical database or resource.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
3-Chloro-6-methylpicolinonitrile serves as a pivotal intermediate in the synthesis of various heterocyclic compounds and has been employed in a range of chemical transformations. For example, it has been used in the synthesis of novel quinoline derivatives with potential antibacterial and anticancer properties, highlighting its utility in the development of new pharmaceuticals. These compounds were synthesized via a two-step protocol from 2-chloroquinoline-3-carbaldehyde, demonstrating the adaptability of this compound in facilitating complex chemical reactions (Bondock & Gieman, 2015).
Photodynamic Therapy Applications
Research has also explored the use of derivatives of this compound in photodynamic therapy (PDT) for cancer treatment. A novel chloro[2,9,16(2,9,17)-trikis-4-(N-methylpyridyloxy)]subphthalocyaninnato boron(III) iodide was synthesized using a process that begins with the cyclotrimerization of 4-(4-pyridyloxy)phthalonitrile, a compound related to this compound. This study demonstrated the potential of these compounds in photodynamically inactivating bacterial cells, suggesting their utility in antimicrobial treatments and possibly in targeting cancer cells (Spesia & Durantini, 2008).
Energy Conversion and Photochemistry
Furthermore, derivatives of this compound have been investigated for their photochromic properties and energy conversion applications. The photochromic behavior of ruthenium complexes containing 6-methyl-2-pyridinecarboxylate (a derivative of this compound) was studied, revealing insights into the mechanism of S-to-O isomerization triggered by MLCT (metal-to-ligand charge transfer) excitation. These findings have implications for the development of new materials for energy conversion and storage technologies, showcasing the broader applicability of this compound derivatives in materials science (Rachford, Petersen, & Rack, 2006).
Safety and Hazards
The safety information available indicates that 3-Chloro-6-methylpicolinonitrile may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for 3-Chloro-6-methylpicolinonitrile are not mentioned in the resources I have, it’s worth noting that similar compounds, such as 3-chloro-6-pyrazolyl-picolinate derivatives, have been studied as potential lead structures for the discovery of novel synthetic auxin herbicides . This suggests potential future research directions in the field of herbicide development.
Eigenschaften
IUPAC Name |
3-chloro-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFVBZUDHAIMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720872 | |
| Record name | 3-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
894074-81-8 | |
| Record name | 3-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol](/img/structure/B1425128.png)
![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)





![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)


![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)


